molecular formula C18H14N2O3 B1387157 3-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid CAS No. 1171712-10-9

3-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid

Cat. No.: B1387157
CAS No.: 1171712-10-9
M. Wt: 306.3 g/mol
InChI Key: DDFKWTNCTKAKKJ-UHFFFAOYSA-N
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Description

3-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid is an organic compound with the molecular formula C18H14N2O3 and a molecular weight of 306.32 g/mol This compound features a benzoic acid moiety linked to a pyrimidine ring substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 4-methylbenzaldehyde and guanidine, under acidic or basic conditions.

    Coupling Reaction: The pyrimidine derivative is then coupled with 3-hydroxybenzoic acid using a suitable coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: 4-carboxyphenylpyrimidin-4-yl]oxy}benzoic acid.

    Reduction: 3-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer . The benzoic acid moiety can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid is unique due to its specific structural arrangement, which combines a benzoic acid moiety with a pyrimidine ring substituted with a 4-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-[2-(4-methylphenyl)pyrimidin-4-yl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-12-5-7-13(8-6-12)17-19-10-9-16(20-17)23-15-4-2-3-14(11-15)18(21)22/h2-11H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFKWTNCTKAKKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=CC(=N2)OC3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid
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3-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid
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3-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid
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3-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid
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3-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid

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